8-Allylamino-7-(2,3-dihydroxypropyl)theophylline

Neuropharmacology CNS drug discovery Theophylline analog screening

8-Allylamino-7-(2,3-dihydroxypropyl)theophylline (CAS 78960-43-7, molecular formula C₁₃H₁₉N₅O₄, MW 309.32 g/mol) is a 7,8-disubstituted xanthine derivative belonging to the diprophylline (dyphylline) analog class. The compound retains the 7-(2,3-dihydroxypropyl) group characteristic of diprophylline while incorporating an 8-allylamino substituent, creating a dual-substitution pattern absent in the parent scaffold.

Molecular Formula C13H19N5O4
Molecular Weight 309.32 g/mol
CAS No. 78960-43-7
Cat. No. B15438917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allylamino-7-(2,3-dihydroxypropyl)theophylline
CAS78960-43-7
Molecular FormulaC13H19N5O4
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC(CO)O
InChIInChI=1S/C13H19N5O4/c1-4-5-14-12-15-10-9(18(12)6-8(20)7-19)11(21)17(3)13(22)16(10)2/h4,8,19-20H,1,5-7H2,2-3H3,(H,14,15)
InChIKeyFFVLCUAKJSUMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline (CAS 78960-43-7) as a Dual-Substituted Xanthine Scaffold


8-Allylamino-7-(2,3-dihydroxypropyl)theophylline (CAS 78960-43-7, molecular formula C₁₃H₁₉N₅O₄, MW 309.32 g/mol) is a 7,8-disubstituted xanthine derivative belonging to the diprophylline (dyphylline) analog class [1]. The compound retains the 7-(2,3-dihydroxypropyl) group characteristic of diprophylline while incorporating an 8-allylamino substituent, creating a dual-substitution pattern absent in the parent scaffold. This structural configuration confers a mixed pharmacodynamic profile combining bronchodilator activity (via phosphodiesterase inhibition and adenosine receptor antagonism) with centrally mediated neuroleptic-like effects documented in rodent models . Physicochemical descriptors computed by PubChem (XLogP3-AA = -0.8, hydrogen bond donor count = 3, hydrogen bond acceptor count = 6, rotatable bond count = 6) indicate moderate hydrophilicity with enhanced hydrogen-bonding capacity relative to mono-substituted xanthine analogs [1].

Why Diprophylline and Other Mono-Substituted Xanthines Cannot Replace 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline in CNS-Enabled Applications


Generic substitution among theophylline derivatives is precluded by marked functional divergence arising from 8-position substitution. Diprophylline (7-(2,3-dihydroxypropyl)theophylline, CAS 479-18-5), the closest in-class comparator, lacks the 8-allylamino group and consequently exhibits no centrally mediated neuroleptic-like activity . The Kremzer et al. (1981) study demonstrated that 8-amino-substituted diprophylline analogs, including the allylamino derivative, produce significant prolongation of narcotic sleep in rats—an effect absent in unsubstituted diprophylline . Furthermore, the 8-allylamino modification alters hydrogen-bonding topology (three H-bond donors vs. two in diprophylline) and introduces an additional rotatable bond, affecting target engagement beyond adenosine receptors alone. Procurement selection must therefore be driven by the specific pharmacological endpoint: bronchodilation alone can be addressed by diprophylline or proxyphylline, but protocols requiring combined bronchodilator and investigational CNS activity demand the 8-allylamino-7-(2,3-dihydroxypropyl) substitution pattern [1].

Quantitative Differentiation Evidence: 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline vs. Closest Analogs


Neuroleptic-Like Activity: Narcotic Sleep Prolongation in Rats – Comparison with Diprophylline and 8-Substituted Analogs

In the head-to-head pharmacological screen conducted by Kremzer et al. (1981), 8-allylamino-7-(2,3-dihydroxypropyl)theophylline (designated as compound XV in the original study) demonstrated statistically significant prolongation of barbiturate-induced narcotic sleep in rats, a validated proxy for neuroleptic-like activity . At a dose of 50 mg/kg (i.p.), the compound increased sleep duration by approximately 71.6% relative to vehicle-treated controls; at 75 mg/kg, the prolongation reached approximately 75.6%. In contrast, diprophylline (the unsubstituted parent scaffold, designated compound XIa) did not produce significant sleep prolongation at equivalent doses, indicating that the 8-allylamino substituent is a critical pharmacophore for CNS activity . Among the series, compound XV (allylamino) showed intermediate potency—more active than the 8-anilino analog (~74% prolongation) but less active than the 8-hydrazinyl analog (~89% prolongation)—positioning it as a moderately potent neuroleptic-like agent with a structurally distinct side chain amenable to further derivatization .

Neuropharmacology CNS drug discovery Theophylline analog screening

Hydrogen-Bonding Capacity and Calculated Lipophilicity: Physicochemical Differentiation from Diprophylline

Computed physicochemical properties from PubChem reveal that 8-allylamino-7-(2,3-dihydroxypropyl)theophylline possesses three hydrogen bond donor (HBD) sites and six hydrogen bond acceptor (HBA) sites, compared with two HBD and five HBA for diprophylline (7-(2,3-dihydroxypropyl)theophylline) [1][2]. The additional HBD originates from the secondary amine of the 8-allylamino group. The calculated XLogP3-AA value for the target compound is -0.8, indicating moderate hydrophilicity. Diprophylline, lacking the allylamino moiety, has a computed XLogP of approximately -1.1, suggesting that the 8-allylamino substitution modestly increases lipophilicity [1][2]. The rotatable bond count increases from 4 (diprophylline) to 6 (target compound), which may influence conformational flexibility and entropic contributions to target binding.

Medicinal chemistry Physicochemical profiling ADME prediction

Structural Determinants of Dual Pharmacological Activity: 7,8-Disubstitution Pattern Enables Combined Bronchodilator and Neuroleptic Effects

The 7,8-disubstitution pattern of 8-allylamino-7-(2,3-dihydroxypropyl)theophylline represents a structural motif that decouples peripheral bronchodilator activity (conferred by the xanthine core and 7-dihydroxypropyl group) from central neuroleptic-like effects (conferred by the 8-allylamino substituent) . Diprophylline (7-substituted only) functions as a direct bronchodilator excreted unchanged by the kidneys without hepatic metabolism, but exhibits negligible CNS activity. Theophylline itself (unsubstituted at both 7 and 8 positions) acts as a non-selective adenosine receptor antagonist (Ki ≈ 14 μM at A₁ and A₂ receptors) and phosphodiesterase inhibitor (Ki ≈ 100 μM) [1], but its clinical utility is limited by narrow therapeutic index, pronounced cardiovascular and CNS stimulant side effects, and extensive hepatic metabolism. The 8-allylamino-7-(2,3-dihydroxypropyl) substitution pattern was specifically designed to retain bronchodilator efficacy while introducing a qualitatively different CNS profile—neuroleptic-like sedation rather than the anxiogenic stimulation characteristic of theophylline . This functional inversion is documented in the Kremzer et al. screen where the 8-amino-substituted diprophylline analogs, including the allylamino derivative, prolonged sleep rather than reducing it .

Structure-activity relationship Xanthine pharmacology Dual-mechanism agents

Comparative Purity and Physicochemical Specifications from Commercial Suppliers: Procurement-Relevant Differentiation

Commercial suppliers list 8-allylamino-7-(2,3-dihydroxypropyl)theophylline at a certified purity of NLT 98% (HPLC), with a reported melting point of 115–116 °C and computed density of 1.45 g/cm³ [1]. The boiling point is computed at 578.3 °C at 760 mmHg, with a flash point of 303.6 °C . These specifications are comparable to those of diprophylline (melting point ~158–162 °C), but the lower melting point of the allylamino derivative (115–116 °C) may indicate reduced crystal lattice energy, potentially affecting solid-state stability and formulation behavior [1]. The compound is supplied exclusively for research purposes and is not formulated for human therapeutic use, consistent with its status as an investigational diprophylline analog rather than an approved active pharmaceutical ingredient.

Chemical procurement Quality control Reference standard sourcing

High-Value Application Scenarios for 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline Based on Quantified Differentiation Evidence


In Vivo Screening of Xanthine-Derived Neuroleptic-Like Agents with Retained Bronchodilator Activity

The quantified sleep prolongation data (~72–76% at 50–75 mg/kg i.p. in rats) position this compound as a positive control or lead scaffold for programs exploring non-dopaminergic neuroleptic mechanisms based on the xanthine chemotype . Unlike theophylline, which reduces total sleep time and increases arousals, or diprophylline, which lacks CNS activity entirely, the 8-allylamino analog provides a sedation phenotype that can be benchmarked against classical neuroleptics while retaining peripheral bronchodilator function [1]. This dual activity is particularly relevant for animal models of comorbid respiratory and psychiatric conditions (e.g., COPD with anxiety or sleep disturbance).

Structure-Activity Relationship (SAR) Studies on 8-Amino-Substituted Theophylline Derivatives for Adenosine Receptor Subtype Selectivity

Literature has established that 8-alkylamino substitution on theophylline-7-riboside analogs increases affinity at adenosine A₁ receptors, whereas the same substitution on adenosine analogs decreases affinity . The 8-allylamino-7-(2,3-dihydroxypropyl)theophylline scaffold represents an underexplored intersection of these SAR trends, combining the 7-dihydroxypropyl group (renal excretion pathway) with an 8-allylamino group (potential for covalent probe development via the terminal alkene). Procurement of this compound enables competitive binding assays against A₁, A₂A, A₂B, and A₃ receptor subtypes to quantify selectivity shifts relative to diprophylline and theophylline [1].

Physicochemical Reference Standard for 7,8-Disubstituted Xanthine Method Development

The well-defined chromatographic properties (computed boiling point 578.3 °C, density 1.45 g/cm³, XLogP -0.8) and certified purity (NLT 98%) of commercially available material make this compound suitable as a system suitability standard for HPLC and LC-MS method development targeting polar, hydrogen-bond-rich xanthine derivatives [1]. The three hydrogen bond donor sites and six acceptor sites provide a stringent test of column selectivity and mobile phase optimization compared to simpler mono-substituted analogs like diprophylline.

Comparative Metabolism and Excretion Studies of 7-Substituted vs. 7,8-Disubstituted Xanthines

Diprophylline is distinguished from theophylline by its exclusive renal excretion without hepatic metabolism . The 8-allylamino-7-(2,3-dihydroxypropyl)theophylline analog, bearing the same 7-dihydroxypropyl group, is predicted to share this renal excretion pathway, but the 8-allylamino substituent introduces a potential site for N-dealkylation or oxidative metabolism [1]. Comparative in vitro microsomal stability assays between this compound and diprophylline would quantify the metabolic liability introduced by 8-substitution, informing prodrug design and pharmacokinetic optimization of the 7,8-disubstituted xanthine series.

Quote Request

Request a Quote for 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.